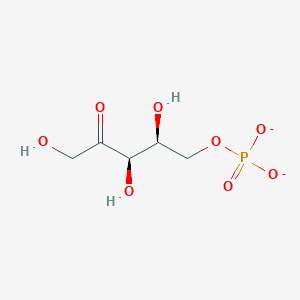

5-O-phosphonato-L-xylulose

CAS No.:

Cat. No.: VC1935295

Molecular Formula: C5H9O8P-2

Molecular Weight: 228.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9O8P-2 |

|---|---|

| Molecular Weight | 228.09 g/mol |

| IUPAC Name | [(2S,3R)-2,3,5-trihydroxy-4-oxopentyl] phosphate |

| Standard InChI | InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/p-2/t4-,5-/m0/s1 |

| Standard InChI Key | FNZLKVNUWIIPSJ-WHFBIAKZSA-L |

| Isomeric SMILES | C([C@@H]([C@H](C(=O)CO)O)O)OP(=O)([O-])[O-] |

| SMILES | C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-] |

| Canonical SMILES | C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-] |

Introduction

Chemical Structure and Properties

5-O-phosphonato-L-xylulose is characterized by a five-carbon backbone with hydroxyl and phosphate functional groups. It is the 5-O-phospho derivative of L-xylulose and represents the enantiomer of D-xylulose 5-phosphate . The molecular formula of this compound is C₅H₁₁O₈P with a molecular weight of 230.11 g/mol . The systematic IUPAC name for this compound is 5-O-phosphono-L-threo-pentos-2-ulose, highlighting its structural characteristics .

The compound exhibits the following key properties:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁O₈P |

| Molecular Weight | 230.11 g/mol |

| Physical State | Solid |

| Charge (physiological pH) | -2 |

| Synonyms | L-xylulose 5-phosphate, L-xylulose 5-(dihydrogen phosphate), 5-O-phosphono-L-threo-pentos-2-ulose |

The unique structural configuration of 5-O-phosphonato-L-xylulose enables it to participate in various enzymatic reactions, particularly those involving the transfer of phosphate groups or carbon skeletons in metabolic pathways . The phosphonate group attached to the fifth carbon atom enhances its reactivity and facilitates specific interactions with enzymes involved in carbohydrate metabolism.

Biological Role and Metabolic Pathways

5-O-phosphonato-L-xylulose serves as an important metabolite in several organisms, including Escherichia coli (strain K12, MG1655), where it participates in various metabolic processes . The compound plays crucial roles in carbohydrate metabolism, particularly as an intermediate in pentose phosphate-related pathways.

Role in Bacterial Metabolism

In bacterial systems, particularly E. coli, 5-O-phosphonato-L-xylulose functions as a metabolic intermediate. It is functionally related to L-xylulose and serves as a precursor or product in various enzymatic reactions . Its presence in bacterial metabolism suggests its importance in energy production and biosynthetic pathways essential for bacterial growth and survival.

Synthesis Methods

The synthesis of 5-O-phosphonato-L-xylulose can be achieved through various methods, with biocatalytic approaches offering efficient and straightforward routes. These methods typically involve the phosphorylation of L-xylulose using specific enzymes and cofactors.

Enzymatic Synthesis

A notable enzymatic approach involves the use of L-xylulokinases for the biocatalytic phosphorylation of L-xylulose. Research has shown that the lyx gene from Escherichia coli can be synthesized and cloned into an appropriate expression vector to allow for the production of L-xylulokinase in E. coli . This enzyme catalyzes the phosphorylation of L-xylulose to produce L-xylulose-5-phosphate.

The biocatalytic process typically involves:

-

Expression of recombinant L-xylulokinase in a suitable host organism

-

Purification or direct use of the enzyme in the soluble fraction

-

Reaction of L-xylulose with the enzyme in the presence of ATP

-

Regeneration of ATP using the phosphoenolpyruvate(PEP)/pyruvatekinase(PK)-system

-

Monitoring of the reaction by NMR spectroscopy (³¹P-NMR and ¹H-NMR)

-

Purification of the final product

This approach allows for nearly 100% conversion of L-xylulose to L-xylulose-5-phosphate, resulting in high yield and purity of the final product .

Monitoring Synthesis Reactions

The progress of 5-O-phosphonato-L-xylulose synthesis can be effectively monitored using various analytical techniques. NMR spectroscopy, particularly ³¹P-NMR and ¹H-NMR, has been successfully employed to track the time course of phosphorylation reactions . These techniques provide valuable insights into the conversion efficiency and purity of the synthesized compound.

Comparative Analysis with Similar Compounds

5-O-phosphonato-L-xylulose shares structural similarities with several phosphorylated sugars involved in metabolic pathways. Understanding these relationships provides insights into the unique properties and functions of this compound.

Relationship with D-Xylulose 5-Phosphate

D-Xylulose 5-phosphate is the enantiomer of 5-O-phosphonato-L-xylulose (L-xylulose 5-phosphate) . While they share the same molecular formula and similar physical properties, their stereochemistry differs, resulting in distinct biological roles. D-Xylulose 5-phosphate serves as an intermediate in the pentose phosphate pathway and plays a crucial role in regulating glucose metabolism and lipogenesis .

Comparison with Other Pentose Phosphates

Several other pentose phosphates share structural or functional similarities with 5-O-phosphonato-L-xylulose:

Ribulose 5-phosphate, for instance, is involved in various metabolic pathways and can be converted to xylulose 5-phosphate through the action of phosphopentose epimerase . This conversion is essential for the nonoxidative phase of the pentose phosphate pathway in humans, which generates precursor molecules for the synthesis of aromatic amino acids and energy production.

Applications in Research and Biochemistry

5-O-phosphonato-L-xylulose has several important applications in biochemical research and related fields.

Metabolic Studies

As an important metabolite in various organisms, 5-O-phosphonato-L-xylulose serves as a valuable tool for studying metabolic pathways, particularly those involving carbohydrate metabolism. Researchers use this compound to investigate enzyme activities, pathway regulation, and metabolic flux analysis in different biological systems .

Enzymatic Assays

The compound is utilized in enzymatic assays to study the activity and specificity of various enzymes involved in carbohydrate metabolism. For instance, it can be used to investigate the properties and kinetics of xylulokinases, phosphopentose epimerases, and other enzymes that interact with phosphorylated sugars .

Pathway Elucidation

The availability of synthetic 5-O-phosphonato-L-xylulose facilitates the elucidation of metabolic pathways in which this compound participates. By tracking its conversion and utilization in biological systems, researchers can gain insights into the regulation and function of these pathways in health and disease states.

Recent Advances and Future Directions

Recent methodological advances have significantly improved the accessibility of 5-O-phosphonato-L-xylulose for research purposes. The development of efficient biocatalytic synthesis approaches has made it possible to obtain this compound in high yield and purity, facilitating its use in various biochemical studies .

Therapeutic Implications

Given the involvement of phosphorylated sugars in various metabolic disorders, the study of 5-O-phosphonato-L-xylulose and related compounds may lead to the development of new therapeutic strategies. For instance, targeting the enzymes or pathways associated with this compound could potentially provide approaches for addressing metabolic diseases such as diabetes or disorders of carbohydrate metabolism.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume